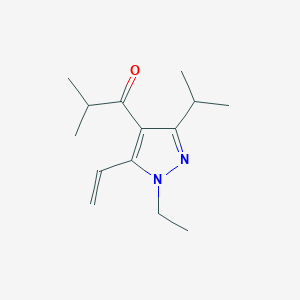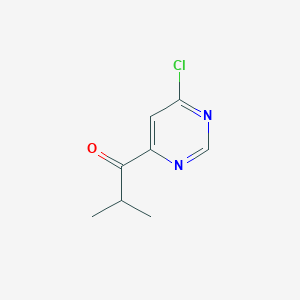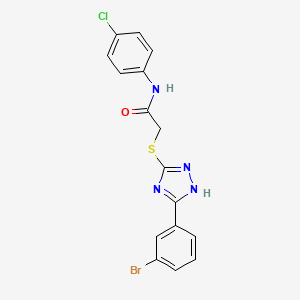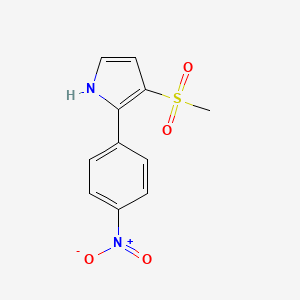![molecular formula C6H8N4 B11777125 1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine](/img/structure/B11777125.png)
1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound It is characterized by a fused ring system consisting of two pyrazine rings, which are six-membered rings containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the nucleophilic substitution of a chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, followed by reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization, leads to the formation of this compound derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction may produce reduced pyrazine derivatives. Substitution reactions can lead to a wide range of functionalized pyrazine compounds.
Scientific Research Applications
1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydropyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: This compound has a similar fused ring system but includes a pyridine ring instead of a pyrazine ring.
1,2,3,4-Tetrahydropyrrolo[2,3-b]pyrazine: This compound features a pyrrole ring fused with a pyrazine ring and exhibits different chemical and biological properties.
Properties
Molecular Formula |
C6H8N4 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C6H8N4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-2H,3-4H2,(H,7,9)(H,8,10) |
InChI Key |
BOIPKLGJDCZHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=CN=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



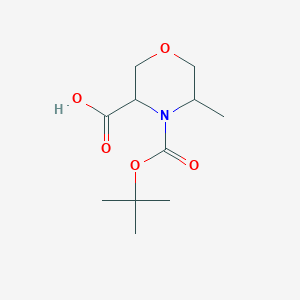



![3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11777062.png)
![5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)


